1-(10,11-Dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl piperazine 1-(10,11-Dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl piperazine
Brand Name: Vulcanchem
CAS No.: 16185-12-9
VCID: VC0101712
InChI: InChI=1S/C20H24N2O2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)25-20-8-7-16(14-17(18)20)26(2,23)24/h3-8,14,18H,9-13H2,1-2H3
SMILES: CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Molecular Formula: C20H24N2O2S2
Molecular Weight: 388.6 g/mol

1-(10,11-Dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl piperazine

CAS No.: 16185-12-9

Main Products

VCID: VC0101712

Molecular Formula: C20H24N2O2S2

Molecular Weight: 388.6 g/mol

1-(10,11-Dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl piperazine - 16185-12-9

CAS No. 16185-12-9
Product Name 1-(10,11-Dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl piperazine
Molecular Formula C20H24N2O2S2
Molecular Weight 388.6 g/mol
IUPAC Name 1-methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Standard InChI InChI=1S/C20H24N2O2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)25-20-8-7-16(14-17(18)20)26(2,23)24/h3-8,14,18H,9-13H2,1-2H3
Standard InChIKey HCROLNHTLUQIOD-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Canonical SMILES CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Synonyms 1-(10,11-Dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl piperazine
PubChem Compound 89207
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator